molecular formula C24H20BrClN2O B1673704 L-168049 CAS No. 191034-25-0

L-168049

Cat. No.: B1673704
CAS No.: 191034-25-0
M. Wt: 467.8 g/mol
InChI Key: HHBOWXZOLYQFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-168,049 is a potent, selective, orally active, and non-competitive antagonist of the human glucagon receptor. It has shown high affinity for human, murine, and canine glucagon receptors, making it a valuable compound in scientific research .

Preparation Methods

The synthesis of L-168,049 involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:

    Formation of the pyrrole ring: This involves the reaction of a substituted phenylhydrazine with an α,β-unsaturated ketone.

    Bromination and chlorination: The pyrrole ring is then brominated and chlorinated to introduce the necessary substituents.

Chemical Reactions Analysis

L-168,049 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-168,049 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the glucagon receptor and its role in various biochemical pathways.

    Biology: The compound is used to investigate the physiological effects of glucagon receptor antagonism in various animal models.

    Medicine: L-168,049 is being studied for its potential therapeutic applications in conditions like diabetes, where glucagon receptor antagonism could help regulate blood glucose levels.

    Industry: The compound is used in the development of new drugs targeting the glucagon receptor .

Comparison with Similar Compounds

L-168,049 is unique in its high selectivity and potency as a glucagon receptor antagonist. Similar compounds include:

L-168,049 stands out due to its non-competitive antagonism and high affinity for the glucagon receptor, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOWXZOLYQFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415520
Record name Glucagon Receptor Antagonist II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191034-25-0
Record name L-168049
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon Receptor Antagonist II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-168049
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-168,049 interact with the glucagon receptor and what are the downstream effects?

A1: L-168,049 binds to the human glucagon receptor in a non-competitive manner, distinct from the glucagon binding site. [1] This interaction increases the rate of glucagon dissociation from the receptor, effectively antagonizing glucagon's action. [1] Specifically, L-168,049 inhibits glucagon-stimulated adenylyl cyclase activity, a key downstream signaling pathway activated by glucagon. [1]

Q2: How does the structure of L-168,049 relate to its activity as a glucagon receptor antagonist?

A2: Studies have identified two amino acid residues in the transmembrane domains of the glucagon receptor, phenylalanine 184 and tyrosine 239, that are important for L-168,049 binding. [1] Mutations at these positions significantly reduce the affinity of L-168,049 for the receptor without affecting glucagon binding. [1] This suggests that these residues are part of the L-168,049 binding pocket and that subtle structural changes in the receptor can impact antagonist binding.

Q3: Has L-168,049 shown efficacy in any in vitro or in vivo models?

A3: Research indicates that L-168,049 effectively blocks the effects of glucagon in various experimental settings. In cellular models, L-168,049 has been shown to prevent the glucagon-mediated increase in energy expenditure markers in mature 3T3L1 adipocytes. [3] Furthermore, studies utilizing L-168,049 have revealed a role for glucagon signaling in taste perception, particularly in modulating sweet taste responsiveness. [5]

Q4: Can L-168,049 be used to treat Mahvash disease, a rare genetic disorder caused by glucagon receptor mutations?

A4: While promising, further research is needed to determine L-168,049’s therapeutic potential for Mahvash disease. Studies have shown that L-168,049 can partially rescue the trafficking and function of a pathogenic mutant glucagon receptor (P86S) in cell culture. [4] This suggests that pharmacological chaperones like L-168,049 could potentially be explored as a treatment strategy for this disease. [4]

Q5: What is the significance of the discovery of a non-peptidyl glucagon receptor antagonist like L-168,049?

A5: The development of L-168,049 represents a significant advance in glucagon receptor pharmacology. As a small molecule, non-peptidyl antagonist, L-168,049 offers potential advantages over larger peptide-based antagonists, including improved oral bioavailability and stability. [1] This opens up new possibilities for targeting the glucagon receptor for therapeutic purposes.

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